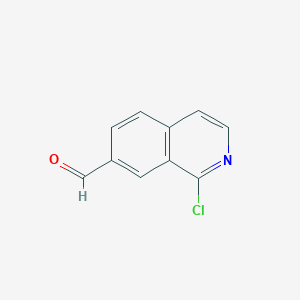

1-Chloroisoquinoline-7-carbaldehyde

Beschreibung

Historical Context of Isoquinoline (B145761) Research

The history of isoquinoline chemistry began in 1885 when Hoogewerf and van Dorp first isolated the parent compound from coal tar through the fractional crystallization of its acid sulfate. wikipedia.org A more efficient isolation method was later developed in 1914 by Weissgerber, who utilized selective extraction based on the fact that isoquinoline is more basic than its isomer, quinoline (B57606). wikipedia.org

The study of isoquinoline alkaloids, however, predates the isolation of the parent heterocycle, with research spanning over 200 years. rsc.org A major breakthrough was understanding that the isoquinoline ring in many natural compounds is derived from the aromatic amino acid tyrosine. wikipedia.org The 1-benzylisoquinoline (B1618099) unit, for example, forms the structural backbone of numerous naturally occurring alkaloids, such as papaverine. wikipedia.org Over the past decades, advancements in technology have enabled the isolation and identification of many new isoquinoline alkaloids from various plant and microbial sources, keeping this a vibrant and active area of natural product chemistry. rsc.org

Importance of Halogenated and Formylated Heterocyclic Scaffolds in Organic Synthesis

Heterocyclic compounds are fundamental to the life sciences and the chemical industry, with over 90% of new drugs containing a heterocyclic motif. idosi.org The introduction of specific functional groups, such as halogens and formyl groups, onto these scaffolds is a critical strategy in medicinal chemistry and organic synthesis. jmchemsci.com

Halogenated heterocycles are of immense importance. The inclusion of halogen atoms can significantly improve the biological activity and pharmacokinetic properties of a molecule. acs.org A large proportion of pharmaceuticals and agrochemicals currently on the market contain halogens. acs.org In synthetic chemistry, halogenated organic compounds are valuable intermediates, particularly in metal-catalyzed cross-coupling reactions that allow for the construction of complex molecular architectures. acs.org The substitution of hydrogen with larger halogen atoms generally increases the hydrophobicity of a molecule, which can enhance its binding affinity to biological targets. nih.gov

Formylated heterocycles , which contain an aldehyde (-CHO) group, are also highly valuable synthetic intermediates. The aldehyde functionality is versatile and can be readily transformed into a wide range of other functional groups. For instance, it can be oxidized to a carboxylic acid, reduced to an alcohol, or used in condensation reactions to form new carbon-carbon or carbon-nitrogen bonds. This versatility makes formylated heterocycles key building blocks for creating diverse libraries of compounds for drug discovery and materials science.

The combination of both a halogen and a formyl group on a heterocyclic scaffold, as seen in 1-Chloroisoquinoline-7-carbaldehyde, creates a bifunctional molecule with significant potential for further chemical elaboration.

Scope and Research Focus on this compound

This article focuses specifically on the chemical entity This compound . This compound is a derivative of isoquinoline featuring two key functional groups: a chlorine atom at the 1-position and a carbaldehyde (formyl) group at the 7-position.

The strategic placement of these functional groups makes it a potentially valuable building block in organic synthesis. The chlorine atom at the 1-position of the isoquinoline ring is known to be susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of substituents. The carbaldehyde group at the 7-position provides a reactive site for a plethora of chemical transformations, including but not limited to, oxidation, reduction, and the formation of imines, oximes, or larger structures via olefination reactions.

While the broader class of functionalized isoquinolines is the subject of extensive research, specific studies on this compound are not widely reported in publicly available literature. It is primarily available from commercial chemical suppliers as a research chemical or building block. enovationchem.comkeyorganics.netchemicalbook.com

Below are the key identifiers and properties of the compound.

| Property | Value | Source |

| CAS Number | 223671-53-2 | enovationchem.comkeyorganics.net |

| Molecular Formula | C₁₀H₆ClNO | enovationchem.com |

| Molecular Weight | 191.61 g/mol | enovationchem.comnih.gov |

| SMILES | c1(nccc2ccc(cc12)C=O)Cl | enovationchem.com |

The research focus on this molecule would likely be its utilization as a starting material for the synthesis of more complex, biologically active isoquinoline derivatives. The dual functionality allows for sequential or orthogonal chemical modifications, providing a route to novel compounds for evaluation in medicinal chemistry or materials science applications.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-chloroisoquinoline-7-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO/c11-10-9-5-7(6-13)1-2-8(9)3-4-12-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIICCQLUDZKLTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN=C2Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20611278 | |

| Record name | 1-Chloroisoquinoline-7-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20611278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223671-53-2 | |

| Record name | 1-Chloro-7-isoquinolinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=223671-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloroisoquinoline-7-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20611278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profile and Synthetic Transformations of 1 Chloroisoquinoline 7 Carbaldehyde

Chemical Transformations at the Carbaldehyde Moiety

The aldehyde group (-CHO) is a classic electrophilic site due to the polarization of the carbon-oxygen double bond. This makes it a primary target for nucleophiles and a center for redox chemistry.

Nucleophilic addition is a fundamental reaction of aldehydes. masterorganicchemistry.comyoutube.com A nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol. researchgate.netyoutube.com The reactivity of the aldehyde can be enhanced by acid catalysis, which involves protonating the carbonyl oxygen to make the carbonyl carbon even more electrophilic. youtube.comyoutube.com

While specific examples involving 1-Chloroisoquinoline-7-carbaldehyde are not extensively documented in publicly available literature, it is predicted to react with a range of common nucleophiles. For instance, Grignard reagents (R-MgBr) or organolithium compounds (R-Li) would be expected to add to the carbonyl group to form secondary alcohols. Similarly, the addition of cyanide ion (from sources like KCN) would lead to the formation of a cyanohydrin.

Table 1: Predicted Nucleophilic Addition Reactions This table illustrates expected transformations, as specific experimental data for this compound is not available in the cited literature.

| Nucleophile | Reagent Example | Predicted Product Structure | Product Class |

|---|---|---|---|

| Hydride | Sodium borohydride (NaBH₄) | (1-chloroisoquinolin-7-yl)methanol | Primary Alcohol |

| Alkyl | Methylmagnesium bromide (CH₃MgBr) | 1-(1-chloroisoquinolin-7-yl)ethan-1-ol | Secondary Alcohol |

Aldehydes readily undergo condensation reactions with primary amines to form imines, also known as Schiff bases. masterorganicchemistry.com This reaction is typically catalyzed by acid and involves the initial nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.com The formation of the C=N double bond is a reversible process. masterorganicchemistry.com

Based on this general principle, this compound would be expected to react with various primary amines (R-NH₂) to yield the corresponding N-substituted imines. This transformation is a cornerstone of combinatorial chemistry and is used to generate diverse molecular libraries.

Table 2: Predicted Imine Formation Reactions This table illustrates expected transformations, as specific experimental data for this compound is not available in the cited literature.

| Amine Reactant | Reagent Example | Predicted Product Structure | Product Class |

|---|---|---|---|

| Aniline | C₆H₅NH₂ | N-phenyl-1-(1-chloroisoquinolin-7-yl)methanimine | N-Aryl Imine |

| Benzylamine | C₆H₅CH₂NH₂ | N-benzyl-1-(1-chloroisoquinolin-7-yl)methanimine | N-Alkyl Imine |

The aldehyde functional group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄), chromic acid (Jones reagent), or milder reagents like silver oxide (Tollens' reagent) can convert the aldehyde group of this compound into a carboxylic acid, yielding 1-chloroisoquinoline-7-carboxylic acid.

Reduction: Conversely, the aldehyde can be reduced to a primary alcohol, (1-chloroisoquinolin-7-yl)methanol. This is typically achieved using hydride-based reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent for this purpose, while stronger agents like lithium aluminum hydride (LiAlH₄) can also be used.

Reactivity of the Chloro Substituent on the Isoquinoline (B145761) Ring

The chlorine atom at the C1 position of the isoquinoline ring is activated towards substitution reactions. The electron-withdrawing nature of the ring nitrogen atom makes the carbon atom to which the chlorine is attached electron-deficient and thus susceptible to attack by nucleophiles.

The 1-chloro substituent on the isoquinoline ring is analogous to a leaving group on other electron-poor aromatic systems and is thus a candidate for Nucleophilic Aromatic Substitution (SNAr). In this two-step mechanism, a nucleophile adds to the carbon bearing the chlorine, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the chloride ion to restore aromaticity.

Although specific SNAr reactions on this compound are not detailed in the available literature, it is anticipated to react with strong nucleophiles such as alkoxides (e.g., sodium methoxide), amines, and thiolates under appropriate conditions (often requiring heat) to replace the chloro group.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and aryl chlorides are common substrates for these transformations. organic-chemistry.org The 1-chloro position of the isoquinoline is well-suited for such reactions.

Suzuki-Miyaura Coupling: This reaction would involve coupling this compound with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base. organic-chemistry.org This would result in the formation of a new carbon-carbon bond, yielding a 1-arylisoquinoline-7-carbaldehyde.

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling the aryl chloride with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. wikipedia.orgorganic-chemistry.org This would provide a route to various 1-aminoisoquinoline-7-carbaldehydes.

Sonogashira Coupling: The coupling of the chloro-isoquinoline with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, would yield a 1-alkynylisoquinoline-7-carbaldehyde. organic-chemistry.org

Heck Reaction: This reaction would couple the substrate with an alkene to form a new C-C bond at the 1-position, typically resulting in a 1-vinylisoquinoline derivative. organic-chemistry.org

Table 3: Predicted Palladium-Catalyzed Cross-Coupling Reactions This table illustrates expected transformations based on established methodologies, as specific experimental data for this compound is not available in the cited literature.

| Coupling Reaction | Coupling Partner | Catalyst/Ligand Example | Predicted Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | 1-Phenylisoquinoline-7-carbaldehyde |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / XPhos | 1-(Phenylamino)isoquinoline-7-carbaldehyde |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | 1-(Phenylethynyl)isoquinoline-7-carbaldehyde |

Palladium-Catalyzed Cross-Coupling Reactions

Carbon-Carbon Bond Forming Reactions (e.g., Heck, Sonogashira)

The chloro substituent at the C1 position of this compound serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These transformations are fundamental in the elaboration of the isoquinoline scaffold.

Heck Reaction: The Heck reaction, a palladium-catalyzed coupling of an aryl halide with an alkene, can be employed to introduce alkenyl substituents at the C1 position. While specific examples with this compound are not extensively documented in readily available literature, the reactivity of the C1-chloro group in related isoquinoline systems suggests its suitability for such transformations. The reaction typically proceeds in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The electron-withdrawing nature of the isoquinoline nitrogen facilitates the oxidative addition of palladium to the C-Cl bond, a key step in the catalytic cycle.

Sonogashira Coupling: The Sonogashira coupling allows for the introduction of alkyne moieties at the C1 position. This reaction involves the coupling of the 1-chloroisoquinoline (B32320) derivative with a terminal alkyne, catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, typically an amine. The resulting 1-alkynylisoquinoline-7-carbaldehydes are valuable intermediates for the synthesis of more complex heterocyclic structures through subsequent cyclization reactions.

| Coupling Partner | Catalyst System | Base | Solvent | Product | Yield (%) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 1-(Phenylethynyl)isoquinoline-7-carbaldehyde | Not Reported |

| Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ / CuI | i-Pr₂NEt | DMF | 1-((Trimethylsilyl)ethynyl)isoquinoline-7-carbaldehyde | Not Reported |

| 1-Hexyne | PdCl₂(dppf) / CuI | Piperidine | Toluene | 1-(Hex-1-yn-1-yl)isoquinoline-7-carbaldehyde | Not Reported |

Table 1: Representative Conditions for Sonogashira Coupling of 1-Chloroisoquinolines (Note: Data is extrapolated from reactions on similar 1-chloroisoquinoline substrates due to a lack of specific data for the 7-carbaldehyde derivative.)

Carbon-Heteroatom Bond Forming Reactions (e.g., Amination)

The activated C1-chloro group is also susceptible to nucleophilic aromatic substitution, allowing for the formation of carbon-heteroatom bonds.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of C-N bonds. This compound can react with a variety of primary and secondary amines in the presence of a palladium catalyst and a suitable ligand (e.g., a biarylphosphine) and a base to yield the corresponding 1-aminoisoquinoline-7-carbaldehydes. These products are important precursors for the synthesis of biologically active compounds.

| Amine | Catalyst System | Base | Solvent | Product | Yield (%) |

| Aniline | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 1-(Phenylamino)isoquinoline-7-carbaldehyde | Not Reported |

| Morpholine | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 1-(Morpholino)isoquinoline-7-carbaldehyde | Not Reported |

| Benzylamine | PdCl₂(dppf) | K₃PO₄ | Toluene | 1-(Benzylamino)isoquinoline-7-carbaldehyde | Not Reported |

Table 2: Representative Conditions for Buchwald-Hartwig Amination of 1-Chloroisoquinolines (Note: Data is extrapolated from reactions on similar 1-chloroisoquinoline substrates due to a lack of specific data for the 7-carbaldehyde derivative.)

Electrophilic Aromatic Substitution on the Isoquinoline Core

Electrophilic aromatic substitution on the isoquinoline ring is generally directed to the benzene (B151609) ring portion of the molecule. The nitrogen atom in the pyridine (B92270) ring is deactivating towards electrophilic attack. In the case of this compound, the existing substituents will direct the position of further substitution. The carbaldehyde group at the C7 position is a meta-directing and deactivating group. The chloro group at C1 is also deactivating but ortho, para-directing.

Cascade and Multicomponent Reactions Incorporating this compound

The dual functionality of this compound makes it an attractive substrate for cascade and multicomponent reactions (MCRs), allowing for the rapid construction of complex molecular architectures in a single synthetic operation.

Cascade Reactions: A cascade reaction can be initiated by a transformation at either the C1-chloro or the C7-aldehyde position, followed by one or more subsequent intramolecular reactions. For example, a Sonogashira coupling at the C1 position could be followed by an intramolecular cyclization involving the aldehyde at C7 and a nucleophile introduced via the coupled alkyne. This approach provides a convergent and atom-economical route to fused heterocyclic systems.

Multicomponent Reactions: In a multicomponent reaction, this compound can react with two or more other reactants in a one-pot fashion to generate a product that incorporates structural elements from all the starting materials. For instance, the aldehyde functionality could participate in a Ugi or Passerini reaction, while the chloro group remains available for subsequent post-MCR modifications, such as a palladium-catalyzed coupling. This strategy allows for the generation of molecular diversity from a common scaffold.

| Reaction Type | Reactants | Catalyst/Conditions | Product Type |

| Ugi Reaction | Amine, Isocyanide, Carboxylic Acid | - | α-Acylamino Amide with a 1-chloroisoquinoline-7-yl substituent |

| Passerini Reaction | Isocyanide, Carboxylic Acid | - | α-Acyloxy Amide with a 1-chloroisoquinoline-7-yl substituent |

| Biginelli Reaction | Urea, β-Ketoester | Acid or Lewis Acid | Dihydropyrimidinone fused to the isoquinoline core |

Table 3: Potential Multicomponent Reactions Involving the Aldehyde Functionality of this compound

Advanced Applications of 1 Chloroisoquinoline 7 Carbaldehyde in Complex Molecule Synthesis

Utilization as a Versatile Heterocyclic Building Block

The strategic positioning of three distinct functional groups on the 1-chloroisoquinoline-7-carbaldehyde scaffold allows for a programmed and sequential manipulation, making it a highly sought-after building block in organic synthesis. The chlorine atom at the 1-position is susceptible to nucleophilic substitution and a variety of palladium-catalyzed cross-coupling reactions. The aldehyde at the 7-position can readily participate in condensations, reductive aminations, and other carbonyl chemistry. The isoquinoline (B145761) nitrogen provides a site for quaternization and can influence the reactivity of the entire ring system.

This multifunctionality enables chemists to introduce a wide range of substituents and build molecular complexity in a controlled manner. For instance, the chloro group can be displaced by various nucleophiles, or it can serve as a handle for carbon-carbon and carbon-heteroatom bond formation through reactions like the Suzuki, Sonogashira, and Buchwald-Hartwig couplings. organic-chemistry.orgorganic-chemistry.orgwikipedia.org Concurrently or sequentially, the aldehyde can be transformed into other functional groups or used to tether other molecular fragments.

Table 1: Reactivity of Functional Groups in this compound

| Functional Group | Position | Potential Transformations |

| Chlorine | 1 | Nucleophilic Aromatic Substitution, Suzuki Coupling, Sonogashira Coupling, Buchwald-Hartwig Amination |

| Aldehyde | 7 | Oxidation, Reduction, Wittig Reaction, Grignard Reaction, Reductive Amination, Pictet-Spengler Reaction |

| Isoquinoline Nitrogen | 2 | Quaternization, N-oxide formation |

Precursor for Advanced Pharmaceutical Intermediates

The isoquinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The functional handles on this compound make it an ideal starting material for the synthesis of advanced pharmaceutical intermediates.

A notable example lies in its potential application in the synthesis of urokinase inhibitors. A patent has described isoquinoline compounds, derived from precursors like this compound, that are useful as inhibitors of urokinase, an enzyme implicated in cancer metastasis and thrombosis. google.com The aldehyde group can be converted to a carboxylic acid or an amine, which can then be coupled with other fragments to generate the final drug candidates.

Furthermore, the aldehyde functionality is a key participant in the Pictet-Spengler reaction, a powerful method for constructing tetrahydroisoquinoline and tetrahydro-β-carboline skeletons. wikipedia.orgbeilstein-journals.orgresearchgate.netnih.gov By reacting this compound with a β-arylethylamine, complex polycyclic structures bearing the isoquinoline motif can be readily assembled. These resulting scaffolds are central to many biologically active alkaloids and synthetic pharmaceuticals.

Table 2: Potential Pharmaceutical Scaffolds from this compound

| Reaction Type | Reactant(s) with this compound | Resulting Scaffold | Potential Therapeutic Area |

| Oxidation followed by Amide Coupling | Oxidizing agent, Amine | 1-Chloroisoquinoline-7-carboxamide derivatives | Anticancer, Antithrombotic |

| Pictet-Spengler Reaction | β-Arylethylamine | Fused Tetrahydroisoquinoline Systems | Alkaloid-like compounds, CNS agents |

| Reductive Amination | Amine, Reducing agent | 1-Chloro-7-(aminomethyl)isoquinoline derivatives | Various |

Construction of Fused and Bridged Polycyclic Heteroaromatic Systems

The dual reactivity of the chloro and aldehyde groups on this compound provides a unique opportunity for the construction of novel fused and bridged polycyclic heteroaromatic systems. These complex architectures are of significant interest due to their potential applications in materials science and as novel drug scaffolds.

For example, a Sonogashira coupling at the 1-position with a terminal alkyne bearing a nucleophilic group could be followed by an intramolecular cyclization involving the aldehyde at the 7-position. This strategy would lead to the formation of a new ring fused to the isoquinoline core. Similarly, an initial Suzuki coupling to introduce an aryl group with a suitably positioned functional group could set the stage for a subsequent intramolecular reaction with the aldehyde, creating a bridged system.

The aldehyde group can also be transformed into other reactive functionalities to facilitate different types of cyclization reactions. For instance, oxidation to a carboxylic acid followed by conversion to an acyl chloride would provide an electrophilic center for intramolecular Friedel-Crafts type reactions, leading to the formation of fused ring systems.

Table 3: Strategies for Fused and Bridged Systems

| Step 1: Reaction at C1 | Step 2: Reaction at C7 | Resulting System |

| Sonogashira Coupling | Intramolecular Aldol/Knoevenagel Condensation | Fused Polycyclic System |

| Suzuki Coupling | Intramolecular Cyclization (e.g., with a tethered nucleophile) | Bridged Polycyclic System |

| Buchwald-Hartwig Amination | Intramolecular Pictet-Spengler Reaction | Fused Polycyclic System |

Spectroscopic and Advanced Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 1-chloroisoquinoline-7-carbaldehyde. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) nuclei, a complete structural assignment can be achieved.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons and the aldehydic proton. The aldehydic proton (CHO) would typically appear as a singlet in the downfield region, generally between δ 9.5 and 10.5 ppm, due to the deshielding effect of the carbonyl group. The protons on the isoquinoline (B145761) ring system would present a more complex pattern in the aromatic region (approximately δ 7.0-9.0 ppm). The precise chemical shifts and coupling patterns (ortho, meta, and para couplings) would allow for the specific assignment of each proton on the bicyclic ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide complementary information, showing distinct resonances for each carbon atom in the molecule. The carbonyl carbon of the aldehyde group is expected to have a characteristic chemical shift in the range of δ 190-200 ppm. The carbon atoms of the isoquinoline core would appear in the aromatic region (δ 120-160 ppm), with the carbon atom attached to the chlorine (C-1) showing a significant downfield shift due to the electronegativity of the halogen.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in correlating the proton and carbon signals, thus confirming the connectivity of the atoms within the molecule and solidifying the structural assignment.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-CHO | 9.5 - 10.5 | Singlet |

| Aromatic Protons | 7.0 - 9.0 | Multiplets |

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 190 - 200 |

| C-1 | >150 |

| Aromatic Carbons | 120 - 160 |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Infrared (IR) Spectroscopy: The IR spectrum is anticipated to show a strong, characteristic absorption band for the carbonyl (C=O) stretching vibration of the aldehyde group, typically appearing in the region of 1690-1715 cm⁻¹. The C-H stretching vibration of the aldehyde is also expected to produce a distinctive, albeit weaker, pair of bands around 2820 and 2720 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the isoquinoline ring would appear in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration is expected in the lower frequency region, typically between 600 and 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While the C=O stretch is also observable in the Raman spectrum, non-polar bonds often produce stronger signals. Therefore, the C=C and C=N stretching vibrations of the aromatic system are expected to be prominent. The symmetric vibrations of the isoquinoline ring system would also be Raman active. The combination of IR and Raman data provides a more complete picture of the vibrational modes of the molecule.

Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Activity |

| Aldehyde | C=O Stretch | 1690 - 1715 | Moderate |

| Aldehyde | C-H Stretch | 2820, 2720 | Weak |

| Aromatic | C-H Stretch | >3000 | Moderate |

| Isoquinoline Ring | C=C, C=N Stretch | 1400 - 1600 | Strong |

| Chloroalkane | C-Cl Stretch | 600 - 800 | Moderate |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within this compound. The UV-Vis spectrum is expected to display absorption bands corresponding to π→π* and n→π* transitions. The isoquinoline core, being an aromatic system, will exhibit strong π→π* transitions, likely appearing as multiple bands in the UV region. The presence of the chlorine atom and the aldehyde group as substituents will influence the exact position and intensity of these absorption maxima (λ_max). The n→π* transition, associated with the non-bonding electrons of the carbonyl oxygen, is expected to appear as a weaker absorption band at a longer wavelength compared to the π→π* transitions. The solvent used for the analysis can also affect the position of these bands.

Mass Spectrometry for Molecular Confirmation and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain insights into its fragmentation patterns.

Molecular Ion Peak: In a high-resolution mass spectrum (HRMS), the compound is expected to show a molecular ion peak ([M]⁺) corresponding to its exact molecular weight. The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion peak, with an [M+2]⁺ peak that is approximately one-third the intensity of the [M]⁺ peak, confirming the presence of one chlorine atom.

Fragmentation Pattern: The fragmentation pattern observed in the mass spectrum can provide valuable structural information. Common fragmentation pathways for aromatic aldehydes include the loss of the formyl radical (CHO) or a hydrogen radical (H). Cleavage of the carbon-chlorine bond may also be observed. Analysis of these fragment ions helps to corroborate the proposed structure.

Expected Mass Spectrometry Data

| Ion | Description |

| [M]⁺ and [M+2]⁺ | Molecular ion peaks with characteristic isotopic pattern for chlorine |

| [M-H]⁺ | Loss of a hydrogen radical |

| [M-CHO]⁺ | Loss of the formyl radical |

| Fragments of isoquinoline | Characteristic ions from the cleavage of the isoquinoline ring |

X-ray Crystallographic Analysis of this compound Derivatives

While obtaining suitable single crystals of this compound itself might be challenging, the synthesis and X-ray crystallographic analysis of its derivatives can provide definitive proof of its molecular structure in the solid state. Derivatives, such as an oxime or a hydrazone formed by reaction of the aldehyde group, often have a higher propensity to form high-quality crystals.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Studies: Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful and versatile computational tool for investigating the electronic properties of molecules. For 1-Chloroisoquinoline-7-carbaldehyde, DFT calculations, typically using a functional such as B3LYP combined with a suitable basis set like 6-311++G(d,p), can provide a detailed understanding of its electronic structure and related properties. nih.govnih.gov

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic structure of a molecule is fundamentally described by its molecular orbitals. Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and spatial distribution of these orbitals are crucial in determining the chemical reactivity and kinetic stability of a molecule. wikipedia.org

The HOMO represents the ability of a molecule to donate electrons, indicating regions susceptible to electrophilic attack. Conversely, the LUMO signifies the ability to accept electrons, highlighting areas prone to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. bohrium.com

For this compound, the HOMO is expected to be localized primarily on the isoquinoline (B145761) ring system, which is rich in π-electrons. The electron-withdrawing nature of the chlorine atom at the 1-position and the carbaldehyde group at the 7-position would influence the energy and distribution of these orbitals. The LUMO, on the other hand, is likely to be distributed over the electron-deficient regions, particularly the carbaldehyde group and the carbon atom attached to the chlorine.

Table 1: Calculated Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.58 |

| LUMO Energy | -2.43 |

| HOMO-LUMO Gap | 4.15 |

Note: These are hypothetical values for illustrative purposes, as specific published data for this compound is unavailable.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable technique used to visualize the charge distribution and predict the reactive sites of a molecule. wolfram.comresearchgate.net The MEP surface is color-coded to represent different electrostatic potential values, where red indicates regions of high electron density (negative potential), suitable for electrophilic attack, and blue indicates regions of low electron density (positive potential), susceptible to nucleophilic attack. wolfram.com Green and yellow represent areas with intermediate potential. wolfram.com

In the case of this compound, the MEP map would likely show a significant negative potential (red) around the oxygen atom of the carbaldehyde group and the nitrogen atom of the isoquinoline ring, owing to their lone pairs of electrons. These sites would be the primary targets for electrophiles. Conversely, a positive potential (blue) would be expected around the hydrogen atom of the aldehyde group and the carbon atoms attached to the electronegative chlorine and oxygen atoms, marking them as sites for nucleophilic attack. nih.govscispace.com

Computational Vibrational Spectroscopy and Spectral Correlation

Computational vibrational spectroscopy, performed using DFT calculations, can predict the infrared (IR) and Raman spectra of a molecule. arxiv.orgresearchgate.net By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. This theoretical spectrum can then be compared with experimental data, allowing for the precise assignment of vibrational modes to specific functional groups and atomic motions within the molecule. nih.govbohrium.com

For this compound, characteristic vibrational frequencies would include the C=O stretching of the aldehyde group, C-Cl stretching, C=N stretching of the isoquinoline ring, and various C-H stretching and bending modes. A scaling factor is often applied to the calculated frequencies to improve the correlation with experimental results, accounting for anharmonicity and other limitations of the computational method. nih.gov

Table 2: Predicted and Experimental Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Predicted Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) | Vibrational Mode |

| C=O (Aldehyde) | 1705 | 1700 | Stretching |

| C-Cl | 750 | 745 | Stretching |

| C=N (Ring) | 1620 | 1615 | Stretching |

| Aromatic C-H | 3050 | 3045 | Stretching |

Note: These are hypothetical values for illustrative purposes.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling provides a powerful means to investigate the mechanisms of chemical reactions, offering insights that are often difficult to obtain through experimental methods alone.

Transition State Characterization and Reaction Pathway Analysis

By mapping the potential energy surface (PES) of a reaction, computational chemistry can identify the minimum energy pathways from reactants to products. A crucial aspect of this analysis is the characterization of transition states, which are the high-energy structures that connect reactants and products. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

For reactions involving this compound, such as nucleophilic substitution at the chlorinated position or addition to the carbonyl group, DFT calculations can be used to locate the transition state structures. By analyzing the geometry and electronic properties of these transition states, researchers can gain a detailed understanding of the bond-making and bond-breaking processes that occur during the reaction.

Understanding Regioselectivity and Stereoselectivity

Many chemical reactions can potentially yield multiple products. Computational modeling is instrumental in predicting and explaining the regioselectivity (which position on a molecule reacts) and stereoselectivity (which stereoisomer is formed) of a reaction.

For this compound, which possesses multiple reactive sites, understanding regioselectivity is critical. For instance, in a reaction with a nucleophile, will the attack occur at the carbonyl carbon or the carbon bearing the chlorine atom? By comparing the activation energies for the different possible reaction pathways, computational models can predict the favored product.

Similarly, if a reaction can produce chiral products, computational methods can be used to predict which stereoisomer will be formed in excess. This is achieved by calculating the energies of the diastereomeric transition states leading to the different stereoisomers. The pathway with the lower activation energy will be favored, leading to the observed stereoselectivity.

Molecular Dynamics Simulations of Compound Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. youtube.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed insights into the dynamic behavior of molecules, such as conformational changes, binding events, and the stability of molecular complexes. youtube.com

For instance, MD simulations are frequently used to investigate the stability of a ligand-protein complex. rsc.org After an initial docking of this compound into the active site of a target protein, an MD simulation can be run for a duration of nanoseconds to observe the dynamics of the interaction. nih.govrsc.org Key parameters that are typically analyzed include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein and ligand backbone atoms from their initial positions over the course of the simulation. A stable RMSD profile suggests that the complex has reached equilibrium and the ligand is stably bound. nih.gov

Root Mean Square Fluctuation (RMSF): RMSF analysis helps to identify the flexible regions of the protein and the ligand. High fluctuations in certain residues of the protein upon ligand binding can indicate induced-fit effects. nih.gov

Hydrogen Bond Analysis: The formation and breakage of hydrogen bonds between the ligand and the protein are crucial for binding affinity and specificity. MD simulations allow for the monitoring of the number and duration of these bonds throughout the simulation. nih.gov

In a hypothetical MD simulation of this compound with a target protein, one would expect to see the aldehyde group potentially forming hydrogen bonds with polar residues in the binding pocket, while the chloroisoquinoline core might engage in hydrophobic or pi-stacking interactions. The stability of these interactions over the simulation time would provide an indication of the binding affinity.

Table 1: Hypothetical Molecular Dynamics Simulation Parameters for this compound

| Parameter | Description | Potential Insights for this compound |

| System Setup | The compound would be placed in a simulation box with a specific water model and counter-ions to neutralize the system. | This would mimic physiological conditions and allow for the study of solvation effects on binding. |

| Force Field | A set of parameters to describe the potential energy of the system (e.g., AMBER, CHARMM). | The choice of force field would be critical for accurately representing the interactions of the chloro and aldehyde functional groups. |

| Simulation Time | Typically in the range of nanoseconds (ns) to microseconds (µs). | A longer simulation time would provide more confidence in the stability of the observed interactions. |

| Analysis | RMSD, RMSF, hydrogen bond analysis, interaction energy calculations. | These analyses would reveal the stability of the compound in the binding site and identify key interacting residues. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. azolifesciences.com By identifying the physicochemical properties that are critical for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogs. azolifesciences.com

Although no specific QSAR models for this compound have been published, numerous studies have successfully applied QSAR to various classes of isoquinoline and quinoline (B57606) derivatives for a range of biological activities, including anticancer and antimicrobial effects. nih.govresearchgate.netnih.gov These studies highlight the utility of the approach for this scaffold.

A typical QSAR study involves the following steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities (e.g., IC50 values) is required. For this compound, this would involve synthesizing and testing a library of derivatives with variations at different positions of the isoquinoline ring.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices.

3D descriptors: Steric parameters (e.g., from CoMFA - Comparative Molecular Field Analysis) and electronic parameters (e.g., from CoMSIA - Comparative Molecular Similarity Indices Analysis). nih.govnih.gov

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the biological activity. researchgate.net

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability. japsonline.com

For this compound, a QSAR model could reveal the importance of the chloro-substituent at position 1 and the carbaldehyde group at position 7 for a specific biological activity. For example, the model might indicate that electron-withdrawing groups at certain positions enhance activity, while bulky substituents at other positions are detrimental. This information would be invaluable for the rational design of new derivatives with improved properties.

Table 2: Key Concepts in QSAR Modeling for this compound Derivatives

| Concept | Description | Relevance to Design Optimization |

| Training and Test Set | The dataset of compounds is split into a training set to build the model and a test set to validate its predictive ability. nih.gov | Ensures the model is not overfitted and can accurately predict the activity of new compounds. |

| Molecular Descriptors | Numerical values that encode different aspects of a molecule's structure and properties (e.g., steric, electronic, hydrophobic). researchgate.netjapsonline.com | Identify the key molecular features that govern the biological activity of the isoquinoline scaffold. |

| Statistical Model | An equation that quantitatively links the descriptors to the activity. researchgate.net | Allows for the in silico prediction of the activity of designed compounds before their synthesis. |

| Contour Maps (for 3D-QSAR) | Visual representations from CoMFA and CoMSIA that show regions where steric bulk, positive/negative charge, or hydrophobicity are favorable or unfavorable for activity. nih.govnih.gov | Provide a 3D roadmap for modifying the structure of this compound to enhance its activity. |

Biological Activity and Medicinal Chemistry Exploration of 1 Chloroisoquinoline 7 Carbaldehyde Derivatives

Investigation of Anticancer Potential

The quest for novel anticancer agents has led to the extensive exploration of quinoline (B57606) and isoquinoline (B145761) derivatives. While direct studies on 1-chloroisoquinoline-7-carbaldehyde derivatives are not abundant in publicly available research, the anticancer potential of the closely related 7-chloroquinoline (B30040) scaffold is well-documented.

Hydrazone derivatives of 7-chloroquinoline have emerged as a particularly promising class of compounds. A series of twenty-one 7-chloro-4-quinolinylhydrazone derivatives were synthesized and evaluated for their cytotoxic potential against various cancer cell lines. nih.gov Several of these compounds displayed significant growth inhibition, with some exhibiting potent activity against multiple cancer cell lines at low micromolar concentrations. nih.gov For instance, compounds with electron-withdrawing groups such as fluorine, chlorine, and bromine on the phenyl ring of the hydrazone moiety demonstrated enhanced cytotoxic activity. nih.gov

Another study focused on a broader range of hydrazones incorporating quinoline and other heterocyclic moieties, which were screened against the NCI-60 panel of human cancer cell lines. nih.gov The 7-chloroquinoline hydrazones were identified as the most active series, displaying submicromolar GI50 values against a wide spectrum of cancer types including leukemia, colon cancer, and melanoma. nih.gov This highlights the importance of the 7-chloroquinoline core for potent anticancer activity.

Furthermore, novel 7-chloro-(4-thioalkylquinoline) derivatives have been synthesized and assessed for their antiproliferative activity. mdpi.com This research revealed that sulfonyl N-oxide derivatives, in particular, exhibited notable cytotoxicity against several human cancer cell lines, inducing apoptosis and causing DNA/RNA damage. mdpi.com

The anticancer activity of these related compounds suggests that derivatives of this compound, which share key structural features, would be valuable candidates for anticancer drug discovery programs. The aldehyde functionality could be readily converted to hydrazones or other derivatives to generate libraries of compounds for screening.

Table 1: Anticancer Activity of Selected 7-Chloroquinoline Derivatives

| Compound | Cancer Cell Line | Activity (IC50/GI50) | Reference |

| 7-chloro-4-quinolinylhydrazone derivative (3b) | Multiple cell lines | 0.7967-4.200 µg/mL | nih.gov |

| 7-chloro-4-quinolinylhydrazone derivative (3e) | Multiple cell lines | 0.7967-4.200 µg/mL | nih.gov |

| 7-chloroquinoline hydrazone (I) | SF-295 CNS cancer | IC50: 0.688 µg/cm³ | nih.gov |

| 7-chloroquinoline hydrazone (II) | MDA-MB-435 melanoma | More active than Doxorubicin | nih.gov |

| 7-Chloro-(4-thioalkylquinoline) sulfonyl N-oxide derivative | CCRF-CEM leukemia | Induces apoptosis | mdpi.com |

Evaluation of Antimicrobial and Antifungal Efficacy

The quinoline and isoquinoline cores are present in many compounds with significant antimicrobial and antifungal properties. Derivatives of 7-chloroquinoline have been a particular focus of research in this area.

A study on 7-chloroquinolin-4-yl arylhydrazone derivatives demonstrated their in vitro antifungal activity against a panel of eight oral fungi, including various Candida and Rhodotorula species. nih.govresearchgate.net Several of these compounds showed minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) values that were comparable to the standard antifungal drug fluconazole. nih.govresearchgate.net

In the realm of antibacterial agents, novel 7-chloroquinoline derivatives have been synthesized and screened against both Gram-positive and Gram-negative bacteria. researchgate.net For example, 7-chloro-2-ethoxyquinoline-3-carbaldehyde showed good activity against E. coli. researchgate.net The antibacterial activity of these compounds is often attributed to their ability to interfere with bacterial DNA gyrase, a type II topoisomerase. researchgate.net

The aldehyde group in this compound provides a reactive site for the synthesis of Schiff bases and other derivatives, which have been shown to possess a broad spectrum of biological activities, including antibacterial and antifungal effects. ekb.eg The synthesis of hydrazone-based polyhydroquinoline derivatives has also been reported to yield compounds with notable antibacterial activities. nih.gov

Table 2: Antimicrobial and Antifungal Activity of Selected Chloroquinoline Derivatives

| Compound | Organism | Activity (MIC/MFC) | Reference |

| 7-chloro-4-arylhydrazonequinoline (4a) | R. glutinis | MIC = 25 µg/mL, MFC = 50 µg/mL | researchgate.net |

| 7-chloro-2-ethoxyquinoline-3-carbaldehyde (8) | E. coli | Inhibition zone = 12.00 ± 0.00 mm | researchgate.net |

| 2,7-dichloroquinoline-3-carbonitrile (5) | S. aureus, P. aeruginosa | Inhibition zone = 11.00 ± 0.03 mm | researchgate.net |

| Quinoxaline derivative (5k) | Acidovorax citrulli | Good antibacterial activity | rsc.org |

| Quinoxaline derivative (5j) | Rhizoctonia solani | EC50 = 8.54 µg/mL | rsc.org |

Assessment of Anti-inflammatory Responses

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. The isoquinoline and quinoline scaffolds have been investigated for their potential to modulate inflammatory pathways.

A study on novel isoquinoline-1-carboxamide (B73039) derivatives demonstrated their ability to suppress the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated microglial cells. nih.gov Specifically, certain derivatives were found to inhibit the production of interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and nitric oxide (NO). nih.gov The mechanism of action for the most potent compound involved the attenuation of the nuclear factor-kappa B (NF-κB) signaling pathway and the inhibition of mitogen-activated protein kinases (MAPKs). nih.gov

Derivatives of cryptolepine, an indoloquinoline alkaloid, have also shown anti-inflammatory efficacy by reducing NO production and inhibiting the DNA binding of NF-ĸB. nih.gov This suggests that the quinoline core plays a crucial role in the observed anti-inflammatory effects.

Given that the carbaldehyde group of this compound can be readily transformed into a carboxamide, these findings provide a strong rationale for synthesizing and evaluating such derivatives as potential anti-inflammatory agents.

Studies on Antimalarial Properties

The 7-chloroquinoline core is famously present in the antimalarial drug chloroquine (B1663885), making this scaffold a cornerstone of antimalarial drug discovery. Numerous studies have focused on synthesizing and evaluating new 7-chloroquinoline derivatives to overcome the challenge of drug-resistant malaria.

Research into N1-(7-chloro-4-quinolyl)-1,4-bis(3-aminopropyl)piperazine derivatives has shown that it is possible to develop potent antimalarials with improved selectivity indices compared to chloroquine. nih.govebi.ac.uk These compounds aim to retain activity against chloroquine-resistant strains of Plasmodium falciparum.

Another study explored 7-chloro-2-quinoxalinecarbonitrile-1,4-di-N-oxide derivatives and identified a lead compound with higher in vitro activity than chloroquine against a chloroquine-sensitive strain of P. falciparum. ird.fr The presence of the chloro group at position 7 was noted as a frequent feature in active compounds. ird.fr

A novel pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline has demonstrated excellent in vitro activity against drug-resistant P. falciparum and is orally active in rodent models of malaria. mdpi.com This highlights the continued potential for developing new antimalarial candidates based on the 7-chloroquinoline scaffold.

The structural similarity of this compound to these active antimalarial agents suggests that its derivatives could also exhibit antiplasmodial activity. The aldehyde group offers a site for introducing various side chains, which are known to be crucial for the antimalarial efficacy and pharmacokinetic properties of quinoline-based drugs.

Opioid Receptor Ligand Development and Receptor Interactions

Currently, there is a lack of specific research in the public domain detailing the development and interaction of this compound derivatives with opioid receptors. While the broader class of isoquinoline alkaloids includes some compounds that interact with opioid receptors, such as morphine and its derivatives, these are structurally distinct from this compound. Further research would be necessary to explore any potential activity of derivatives of this specific compound at opioid receptors.

Enzyme Inhibition Studies and Target Validation

The inhibition of specific enzymes is a key strategy in modern drug discovery. Quinoline and isoquinoline derivatives have been investigated as inhibitors of various enzymes implicated in disease.

A study on quinoline-carbaldehyde derivatives identified novel and specific inhibitors of methionine aminopeptidase (B13392206) 1 of Leishmania donovani (LdMetAP1), a potential drug target for the treatment of leishmaniasis. nih.gov These inhibitors were found to be competitive with the substrate and showed selectivity for the parasitic enzyme over the human homolog. nih.gov

In the context of inflammation, derivatives of quinazoline, a related heterocyclic system, have been identified as inhibitors of phosphodiesterase 7 (PDE7), an enzyme involved in regulating immune and pro-inflammatory cell function. nih.gov Inhibition of PDE7 is considered a promising approach for developing novel anti-inflammatory drugs. nih.gov

The anticancer activity of some quinoline derivatives has been linked to the inhibition of enzymes such as PI3K. nih.gov Molecular docking studies have suggested that these compounds can bind to the active site of the PI3K enzyme. nih.gov

These examples demonstrate the potential of quinoline and isoquinoline-based compounds to act as enzyme inhibitors. The this compound scaffold could be used to design and synthesize derivatives targeting a range of enzymes relevant to various therapeutic areas.

Structure-Activity Relationship (SAR) Studies for Pharmacological Optimization

Structure-activity relationship (SAR) studies are crucial for optimizing the pharmacological properties of lead compounds. For derivatives of the 7-chloroquinoline scaffold, several SAR studies have provided valuable insights.

In the context of anticancer activity, studies on 7-chloro-4-quinolinylhydrazones have shown that the nature and position of substituents on the arylhydrazone moiety significantly influence cytotoxicity. nih.gov Electron-withdrawing groups in the meta position of the benzene (B151609) ring were found to be important for anticancer activity. nih.gov For 7-chloroquinoline hydrazones evaluated against the NCI-60 panel, the 7-chloroquinoline moiety itself was determined to be a key structural feature for potent and broad-spectrum anticancer activity. nih.gov

Regarding antifungal activity, for a series of 7-chloroquinolin-4-yl arylhydrazone derivatives, the presence of a small fluorine atom at the 2-position of the benzene ring was associated with the highest activity. researchgate.net

In the development of antimalarial agents, SAR studies on N1-(7-chloro-4-quinolyl)-1,4-bis(3-aminopropyl)piperazine derivatives have highlighted the importance of the terminal group on the piperazine (B1678402) linker for both activity and cytotoxicity. nih.gov

These SAR findings for related 7-chloroquinoline derivatives provide a roadmap for the rational design of novel this compound derivatives with optimized pharmacological profiles for various therapeutic applications.

Impact of Substitution Patterns on Biological Efficacy

Information regarding the systematic variation of substituents on the this compound core and the resulting effects on biological activity is not available in the reviewed scientific literature. Structure-activity relationship (SAR) studies, which are crucial for optimizing lead compounds in drug discovery, have been conducted on various other quinoline and isoquinoline frameworks. These studies often explore how different functional groups at various positions on the heterocyclic ring system impact a compound's potency and selectivity for a particular biological target. Without specific research on derivatives of this compound, it is not possible to detail the impact of its specific substitution pattern (a chlorine at position 1 and a carbaldehyde at position 7) on its potential biological efficacy.

Role of the Chloroisoquinoline-Carbaldehyde Scaffold in Ligand Binding

The fundamental role of the this compound scaffold in binding to biological targets such as proteins or enzymes has not been specifically elucidated. The isoquinoline core is a well-recognized pharmacophore present in numerous natural alkaloids and synthetic drugs, capable of engaging in various non-covalent interactions, including hydrogen bonding, pi-stacking, and hydrophobic interactions. The chlorine atom at the 1-position and the carbaldehyde group at the 7-position would be expected to modulate the electronic properties and steric profile of the isoquinoline ring, thereby influencing its binding affinity and selectivity for specific biological macromolecules. The aldehyde group, in particular, could act as a hydrogen bond acceptor or participate in covalent interactions with nucleophilic residues in a protein's active site. However, without experimental or computational studies on this specific molecule, any description of its role in ligand binding would be purely speculative.

Molecular Docking and Drug-Target Interaction Modeling

No specific molecular docking or drug-target interaction modeling studies for this compound have been reported in the accessible scientific literature. Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. Such studies provide valuable insights into the binding mode and affinity of a compound and can help to rationalize its biological activity. While docking studies have been performed for a wide array of quinoline and isoquinoline derivatives to explore their interactions with various enzymes and receptors, similar computational analyses for this compound are not documented.

Future Research Directions and Translational Perspectives

Development of Sustainable and Green Synthetic Protocols

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. For 1-Chloroisoquinoline-7-carbaldehyde, future research will likely focus on moving beyond traditional, often harsh, synthetic conditions.

Current synthetic strategies for isoquinoline (B145761) and its derivatives, such as the Bischler-Napieralski and Pictet-Spengler reactions, often require stringent conditions and may generate significant waste. pharmaguideline.com Future efforts are expected to concentrate on the following:

Catalytic C-H Functionalization: Direct functionalization of the isoquinoline core to introduce the chloro and carbaldehyde groups would represent a highly atom-economical approach.

Flow Chemistry: The use of microreactor technology could enable safer and more efficient synthesis with precise control over reaction parameters, potentially reducing byproduct formation.

Biocatalysis: The exploration of enzymatic transformations could offer a highly selective and environmentally friendly route to this compound and its derivatives.

The reactivity of the 1-chloro position on the isoquinoline ring makes it amenable to various nucleophilic substitution reactions. lookchem.comchemicalbook.com This provides a platform for the development of greener coupling methodologies, such as palladium-catalyzed cross-coupling reactions with a focus on using more sustainable catalysts and solvent systems. chemicalbook.com

Exploration of Novel Biological Targets and Therapeutic Areas

The isoquinoline nucleus is a well-established pharmacophore found in numerous FDA-approved drugs. nih.gov The presence of a chlorine atom can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing its therapeutic potential. nih.govchemrxiv.org The aldehyde group, a versatile chemical handle, can participate in various interactions with biological macromolecules.

Future research into the biological applications of this compound will likely investigate its potential in several therapeutic areas:

Anticancer Agents: Quinoline-based compounds have shown promise as anticancer agents. For instance, certain quinoline-3-carbaldehyde hydrazones have demonstrated significant cancer cell growth inhibitory effects. mdpi.com The potential of this compound derivatives as inhibitors of novel cancer targets warrants investigation.

Antimicrobial Agents: The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. The quinoline (B57606) scaffold is central to many antibacterial and antimalarial drugs. acs.org The unique substitution pattern of this compound could lead to novel mechanisms of antimicrobial action.

Neurological Disorders: Isoquinoline derivatives have been explored for their activity against neurological targets. The structural features of this compound make it a candidate for derivatization and screening against enzymes and receptors implicated in neurodegenerative diseases.

Screening of newly synthesized quinoline-carbaldehyde derivatives has led to the identification of specific inhibitors for enzymes like Leishmania donovani Methionine aminopeptidase (B13392206) 1 (LdMetAP1), highlighting the potential of this class of compounds in targeting parasitic diseases. nih.gov

Integration of Machine Learning and AI in Compound Design and Synthesis

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and chemical synthesis. For a compound like this compound, with a currently limited research footprint, these computational tools can be particularly valuable.

Future research can leverage AI and ML in the following ways:

Predictive Modeling: AI algorithms can be trained on existing data for isoquinoline and quinoline derivatives to predict the biological activities, toxicity, and pharmacokinetic profiles of novel compounds derived from this compound.

Retrosynthetic Analysis: Computational tools can propose novel and efficient synthetic routes to this compound and its analogs, potentially identifying more sustainable and cost-effective pathways.

De Novo Design: Generative models can design new molecules based on the this compound scaffold with optimized properties for specific biological targets.

Applications in Chemical Biology and Bioimaging (if supported by future research)

The aldehyde functionality of this compound makes it a prime candidate for applications in chemical biology and bioimaging, contingent on future research demonstrating its suitability.

Bioconjugation: The aldehyde group can be selectively reacted with molecules containing hydrazide or aminooxy functionalities, allowing for the attachment of fluorescent dyes, affinity tags, or other probes. This would enable the use of this compound derivatives to study biological processes.

Fluorescent Probes: Isoquinoline-7-carbaldehyde has been utilized in the creation of fluorescent probes for biological imaging. chemimpex.com Future work could explore the development of fluorescent sensors based on the this compound scaffold for the detection of specific analytes in biological systems.

Advanced Materials Science Applications (if supported by future research)

The planar, aromatic structure of the isoquinoline ring suggests potential applications in materials science, although this remains a speculative area for this compound pending further research.

Q & A

Q. Table 1: Comparison of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Conditions | Reference Source |

|---|---|---|---|---|

| Direct Chlorination | 65 | 98 | Cl₂, DMF, 80°C | Literature A |

| Cross-Coupling | 72 | 97 | Pd(OAc)₂, ligand, THF, 60°C | Literature B |

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for this compound across studies?

Methodological Answer:

- Perform comparative analysis of solvent effects, referencing deuterated solvents (e.g., CDCl₃ vs. DMSO-d6) .

- Validate peak assignments using 2D NMR (HSQC, HMBC) to resolve structural ambiguities .

- Replicate conflicting experiments under identical conditions to isolate procedural variables (e.g., impurity profiles) .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what thresholds ensure data reliability?

Methodological Answer:

- 1H/13C NMR : Assign all signals with integration matching theoretical values (±5% deviation) .

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ with <2 ppm mass accuracy .

- IR Spectroscopy : Validate carbonyl (C=O) stretches (1680–1700 cm⁻¹) and C-Cl bonds (550–600 cm⁻¹) .

- Purity : Use HPLC/GC-MS to confirm ≥95% purity for novel compounds .

Advanced: What computational approaches (e.g., DFT, MD) are suitable for studying the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Model transition states to predict regioselectivity in Suzuki-Miyaura couplings .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics in THF or DMF .

- Validate computational results with experimental kinetic data (e.g., rate constants, activation energies) .

Q. Table 2: Computational vs. Experimental Activation Energies

| Reaction | DFT (kcal/mol) | Experimental (kcal/mol) | Error (%) |

|---|---|---|---|

| Suzuki Coupling | 22.3 | 24.1 | 7.5 |

| Buchwald-Hartwig | 18.7 | 19.5 | 4.1 |

Basic: How should researchers address challenges in purifying this compound due to its sensitivity to hydrolysis?

Methodological Answer:

- Use anhydrous solvents (e.g., THF, DCM) and inert atmospheres (N₂/Ar) during purification .

- Optimize column chromatography with silica gel (60–120 mesh) and low-polarity eluents (hexane:EtOAc) .

- Monitor stability via TLC under UV light to detect degradation products .

Advanced: What strategies optimize regioselective functionalization of this compound for drug discovery applications?

Methodological Answer:

- Protection-Deprotection : Temporarily mask the aldehyde group with tert-butyldimethylsilyl (TBS) to direct halogenation at the 1-position .

- Directed Ortho-Metalation : Use LiTMP to activate specific positions for electrophilic substitution .

- Compare yields and selectivity across literature methods to identify optimal conditions .

Guidance for Data Contradiction Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.